Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate
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Overview
Description
Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2-hydroxy-4,4-dimethyl-3-oxopentanoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate typically involves the esterification of 2-hydroxy-4,4-dimethyl-3-oxopentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of benzyl 2-oxo-4,4-dimethyl-3-oxopentanoate.
Reduction: Formation of benzyl 2-hydroxy-4,4-dimethyl-3-hydroxypentanoate.
Substitution: Formation of various substituted benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoates.
Scientific Research Applications
Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzyl group can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but with an ethyl group instead of a benzyl group.
4-Hydroxy-2-quinolones: Different core structure but similar functional groups and biological activities.
Uniqueness
Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)12(16)11(15)13(17)18-9-10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3 |
InChI Key |
OXJKJOABSNTNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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